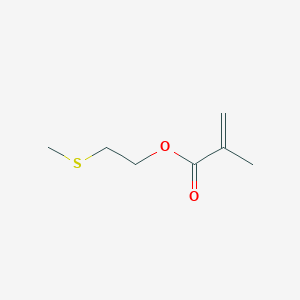

2-(Methylthio)ethyl methacrylate

Descripción

Significance of Sulfur-Containing Methacrylate (B99206) Monomers in Functional Polymer Design

The inclusion of sulfur atoms into methacrylate polymer chains is a strategic approach to developing materials with enhanced functionalities. acs.org Sulfur-containing monomers are known to improve several key characteristics of the resulting polymers, including their thermal stability, chemical resistance, and mechanical strength. specialchem.com This makes them highly suitable for demanding applications in sectors such as electronics and automotive manufacturing. specialchem.com

One of the most notable contributions of sulfur in polymer science is the ability to create high refractive index materials. researchgate.net The high molar refraction and low dispersion of the sulfur atom are properties that can be leveraged to produce polymers with superior optical performance, a critical factor in the development of advanced lenses and other optical devices. researchgate.netacs.org Furthermore, the presence of sulfur can enhance the adhesive properties of polymers, particularly their ability to bind to heavy metal ions. acs.org

The thioether group in monomers like MTEMA is particularly significant because it can be oxidized to form sulfoxides and sulfones. This chemical transformation alters the polarity and solubility of the polymer, providing a mechanism for creating "smart" materials that respond to changes in their chemical environment. This responsiveness is a key area of investigation for applications such as controlled-release systems and sensors.

Academic Trajectory and Research Landscape of MTEMA

The academic exploration of 2-(Methylthio)ethyl methacrylate has revealed its potential as a highly versatile monomer for creating advanced, functional polymers. acs.orgnih.govresearchgate.net A significant area of research has been its use in controlled polymerization techniques, particularly Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgnih.gov This method allows for the synthesis of well-defined polymers with precise control over molecular weight and distribution. acs.orgnih.govresearchgate.net

A noteworthy characteristic of MTEMA is its ability to quench singlet oxygen, which interestingly allows for its polymerization to be conducted in the presence of air without significant impact on the reaction kinetics. acs.orgnih.govresearchgate.netfigshare.com This simplifies the experimental setup and makes the polymerization process more robust.

Research has also focused on the stimuli-responsive nature of MTEMA-based polymers. The thioether side chain of MTEMA can be oxidized, a property that has been harnessed to create materials that respond to oxidative conditions. acs.orgnih.gov For example, nanoparticles made from MTEMA-containing polymers can be designed to disassemble upon exposure to light, which generates singlet oxygen and subsequently oxidizes the thioether groups. acs.orgnih.gov This has potential applications in the development of light-triggered drug delivery systems.

Furthermore, MTEMA has been investigated for its role in polymerization-induced self-assembly (PISA), a powerful technique for the in-situ formation of polymeric nanoparticles with various morphologies. acs.orgnih.govresearchgate.net In the field of biomaterials, polymers derived from MTEMA have been explored for applications in cryopreservation. The oxidation of poly(this compound) to poly(2-(methylsulfinyl)ethyl methacrylate) creates a polymer with a sulfoxide (B87167) unit intended to mimic the cryoprotective properties of dimethyl sulfoxide (DMSO). acs.orgnih.gov While research has shown that simply installing the sulfoxide group on this particular polymer backbone does not necessarily confer cryoprotective benefits, it highlights the ongoing efforts to understand the structure-property relationships of these materials for advanced biomedical applications. nih.gov

Properties of this compound

| Property | Value |

| CAS Number | 14216-23-0 sigmaaldrich.com |

| Molecular Formula | C7H12O2S |

| Linear Formula | H2C=C(CH3)CO2CH2CH2SCH3 sigmaaldrich.com |

| Molecular Weight | 160.23 g/mol sigmaaldrich.com |

| Density | 1.04 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 38 °C at 0.06 mmHg sigmaaldrich.com |

| Refractive Index | n20/D 1.48 sigmaaldrich.com |

| Flash Point | 88 °C (closed cup) sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylsulfanylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGMNVSTCSILMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393393 | |

| Record name | 2-(Methylthio)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14216-23-0 | |

| Record name | 2-(Methylthio)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio Ethyl Methacrylate Monomer

Established Reaction Pathways for Monomer Synthesis

The most common and well-established method for synthesizing 2-(Methylthio)ethyl methacrylate (B99206) is the direct esterification of 2-(methylthio)ethanol (B31312) with a methacrylic acid derivative. This can be accomplished through several routes, with variations in the methacrylating agent and the catalyst used.

One prominent pathway involves the reaction of 2-(methylthio)ethanol with methacrylic anhydride (B1165640). This reaction is often catalyzed by an acid, such as sulfuric acid, or a base. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst in the presence of a solvent like dichloromethane (B109758) has been reported. This method offers good yields by activating the methacrylic anhydride towards nucleophilic attack by the hydroxyl group of 2-(methylthio)ethanol.

Another established route is the reaction of 2-(methylthio)ethanol with methacryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent for this reaction is critical, with aprotic solvents like diethyl ether or dichloromethane being commonly used to prevent side reactions.

The table below summarizes typical reaction conditions for the synthesis of 2-(Methylthio)ethyl methacrylate.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Yield |

| 2-(Methylthio)ethanol | Methacrylic Anhydride | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane | >80% |

| 2-(Methylthio)ethanol | Methacryloyl Chloride | Triethylamine | Diethyl Ether | ~70-85% |

It is important to note that reaction conditions, such as temperature and reaction time, are optimized to drive the reaction to completion and to control the formation of potential impurities. For instance, reactions involving methacryloyl chloride are often conducted at low temperatures to manage their high reactivity.

Techniques for Monomer Purification and Purity Assessment

Following the synthesis, the crude this compound monomer requires purification to remove unreacted starting materials, catalysts, byproducts, and any polymers that may have formed. The purification process is critical to ensure the monomer is suitable for subsequent polymerization reactions.

The primary method for purifying this compound is vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermally induced polymerization of the monomer. A polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is typically added to the distillation flask to further suppress polymerization.

For higher purity requirements, column chromatography can be employed. In this technique, the crude monomer is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A suitable eluent system, often a mixture of non-polar and slightly polar solvents like hexane (B92381) and ethyl acetate, is used to separate the desired monomer from impurities.

The purity of the this compound monomer is assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm the chemical structure and to detect the presence of any organic impurities. The characteristic peaks of the methacrylate and the methylthioethyl groups provide a definitive identification of the compound.

Gas chromatography (GC) is another powerful tool for assessing purity. By comparing the peak area of the monomer to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. This method is highly sensitive for detecting volatile impurities.

The table below outlines the common techniques for purification and purity assessment.

| Technique | Purpose | Key Parameters/Observations |

| Vacuum Distillation | Primary purification | Reduced pressure to lower boiling point, addition of polymerization inhibitor. |

| Column Chromatography | High-purity applications | Silica gel stationary phase, gradient elution with solvents like hexane/ethyl acetate. |

| ¹H NMR Spectroscopy | Structural confirmation and purity | Characteristic chemical shifts for vinyl, methyl, and methylene (B1212753) protons. |

| ¹³C NMR Spectroscopy | Structural confirmation | Distinct signals for carbonyl, olefinic, and aliphatic carbons. |

| Gas Chromatography (GC) | Purity assessment | Determination of percentage purity by peak area analysis. |

Through the careful application of these synthetic and purification methodologies, high-purity this compound can be reliably produced for its various applications in polymer chemistry.

Polymerization Strategies and Polymer Architectures of 2 Methylthio Ethyl Methacrylate

Controlled Radical Polymerization (CRP) of 2-(Methylthio)ethyl Methacrylate (B99206)

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. For the monomer 2-(methylthio)ethyl methacrylate (MTEMA), several CRP methods have been successfully employed, enabling the creation of advanced functional materials.

Photoinduced Electron/Energy Transfer–Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) Polymerization

PET-RAFT polymerization is a sophisticated CRP technique that utilizes light to mediate the polymerization process, offering excellent spatiotemporal control. This method has been shown to be particularly effective for the polymerization of MTEMA. acs.orgrsc.org

A significant advantage of the PET-RAFT polymerization of MTEMA is its remarkable tolerance to oxygen. acs.org Typically, radical polymerizations are highly sensitive to oxygen, which acts as a radical scavenger and inhibits the reaction. However, in the case of MTEMA, the monomer itself possesses an inherent ability to quench singlet oxygen. acs.orgrsc.org This is attributed to the presence of the thioether group, which can be oxidized by singlet oxygen. acs.org

In a PET-RAFT system, the photocatalyst can convert triplet oxygen (the ground state of molecular oxygen) into highly reactive singlet oxygen. nih.gov While this would normally terminate the polymerization, the thioether moiety in MTEMA effectively traps the singlet oxygen, thereby protecting the propagating radical chains. acs.orgrsc.org This self-deoxygenating feature allows the polymerization to proceed even in the presence of air, with polymerization kinetics being nearly identical in both deoxygenated and non-deoxygenated systems. acs.org This oxygen tolerance simplifies the experimental setup and makes the process more robust for various applications. Other singlet oxygen quenchers like 9,10-dimethylanthracene (B165754) (DMA) and ascorbic acid can also be added to enhance oxygen tolerance in other solvents. rsc.org

Photocatalysts are essential components in PET-RAFT polymerization, as they absorb light and initiate the polymerization process. For the polymerization of MTEMA, 5,10,15,20-tetraphenylporphine zinc (ZnTPP) has been effectively used as a photocatalyst under visible red light irradiation (e.g., λmax = 635 nm). acs.org

The mechanism involves the photoexcitation of the ZnTPP catalyst, which then interacts with the RAFT agent. This interaction, through a process of electron or energy transfer, generates the initial radicals that start the polymerization of MTEMA monomers. acs.orgnih.gov The photocatalyst not only initiates the polymerization but also plays a role in the oxygen tolerance of the system by facilitating the conversion of triplet oxygen to singlet oxygen, which is subsequently quenched by the MTEMA monomer. acs.orgnih.gov The use of visible light is advantageous as it is a low-energy and readily available light source, making the process more environmentally friendly. rsc.org

Thermally Initiated Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Thermally initiated RAFT polymerization is a versatile and widely used CRP method that relies on a conventional thermal initiator to generate radicals. This technique has been applied to a broad range of monomers, including methacrylates, to produce well-defined polymers. rsc.org While specific studies focusing solely on the thermally initiated RAFT of MTEMA are less common than photo-initiated methods, the principles are directly applicable.

In a typical thermally initiated RAFT polymerization of a methacrylate, a thermal initiator (like azobisisobutyronitrile, AIBN) is heated to decompose and generate radicals. These radicals then initiate the polymerization of the monomer in the presence of a RAFT agent (a thiocarbonylthio compound). The RAFT agent reversibly transfers the propagating radical chain, allowing for controlled growth of the polymer chains. nih.gov High-temperature, initiator-free RAFT polymerization has also been demonstrated for methacrylates, where thermal self-initiation occurs. wpmucdn.comresearchgate.net Furthermore, dual initiator systems have been developed to achieve oxygen tolerance in thermally initiated RAFT polymerizations by rapidly consuming dissolved oxygen. unc.edunih.gov

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that provides excellent control over the polymerization of a wide variety of monomers, including methacrylates. cmu.edu The process involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. rsc.org

While specific literature on the ATRP of MTEMA is not extensively detailed in the provided search results, the successful ATRP of other functional methacrylates, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) and azido-bearing methacrylates, strongly suggests its feasibility. rsc.orgnih.gov For instance, the well-controlled ATRP of an azido-bearing methacrylate was achieved by optimizing reaction conditions such as temperature and monomer concentration to minimize side reactions. nih.gov Similar optimization would be applicable to the ATRP of MTEMA to synthesize well-defined polymers.

Control over Molecular Weight and Molecular Weight Distribution in Synthesized Polymers

A key advantage of employing CRP techniques for the polymerization of MTEMA is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution (low dispersity, Đ).

In the PET-RAFT polymerization of MTEMA using ZnTPP as a photocatalyst, well-defined polymers with good control over molecular weight and molecular weight distribution have been successfully synthesized. acs.org This control is a hallmark of a living/controlled polymerization, where the polymer chains grow at a similar rate, leading to a uniform chain length.

For thermally initiated RAFT and ATRP of methacrylates, a linear increase in molecular weight with monomer conversion and low dispersity values (typically Đ < 1.5) are characteristic features, indicating a controlled process. researchgate.netnih.gov The final molecular weight can be predetermined by the initial ratio of monomer to initiator and/or RAFT agent.

Below is an interactive table summarizing the characteristics of polymers synthesized from a methacrylate monomer (methyl methacrylate, a close analogue to MTEMA) using a thermally initiated RAFT process, demonstrating the typical control achieved.

| Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |

| 10 | 2,000 | 2,500 | 1.25 |

| 25 | 5,000 | 5,800 | 1.22 |

| 50 | 10,000 | 11,200 | 1.20 |

| 75 | 15,000 | 16,500 | 1.18 |

| 95 | 19,000 | 20,500 | 1.17 |

This table is a representative example based on typical results for RAFT polymerization of methacrylates and is for illustrative purposes.

Conventional Free Radical Polymerization of this compound

The synthesis of polymers from this compound (MTEMA) can be achieved through conventional free radical polymerization techniques. Research in this area has explored various initiator systems and the conditions required to produce well-defined polymers. A common approach involves thermally initiated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org

One documented method utilizes a combination of a chain transfer agent, 2-cyano-2-propyl dodecyl trithiocarbonate, and a thermal initiator, 2,2′-azobis(2-methylpropionitrile) (AIBN), to polymerize MTEMA. acs.org AIBN is a standard initiator for free-radical polymerization of vinyl monomers and is typically used at temperatures around 70 °C to ensure its decomposition into radicals, which then initiate polymerization. rsc.org The use of thermal initiators like peroxides or nitriles is a common strategy for high-temperature polymerizations designed to produce resins with lower average molecular weights. wpmucdn.com

As a point of comparison with similar monomers, the free radical polymerization of methyl methacrylate (MMA) and ethyl methacrylate (EMA) has been successfully carried out in a biphase system using potassium peroxydisulphate as a water-soluble initiator at 60°C. ripublication.com This highlights that a range of initiators and conditions can be applied, with the specific choice influencing the reaction kinetics and final polymer properties. The primary goal of these conventional methods is to synthesize poly(this compound), which can then be used for further applications or modifications, such as oxidation to create sulfoxide-containing polymers. acs.org

| Initiator System | Monomer | Polymerization Type | Key Conditions | Source |

| 2,2′-azobis(2-methylpropionitrile) (AIBN) / 2-cyano-2-propyl dodecyl trithiocarbonate | This compound (MTEMA) | Thermally Initiated RAFT | Thermal initiation | acs.org |

| 2,2-azobis (2-methylpropionitrile) (AIBN) | 2-(diethylamino)ethyl methacrylate (DEAEMA) | Free-Radical Copolymerization | 70 °C | rsc.org |

| Potassium peroxydisulphate (PDS) | Methyl methacrylate (MMA) and Ethyl methacrylate (EMA) | Free Radical Polymerization | 60±1ºC, Biphase media | ripublication.com |

Polymerization-Induced Self-Assembly (PISA) for Block Copolymers and Nanostructures

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful one-pot technique for the synthesis of block copolymer nanoparticles. nih.gov This method involves chain extending a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer. nih.gov As the second block grows, it becomes insoluble in the reaction medium, triggering in-situ self-assembly into various nanoparticle morphologies. nih.gov

The design of the macro-CTA is critical in PISA as it forms the soluble, stabilizing corona of the resulting nanoparticles. For the PISA of MTEMA and related monomers, hydrophilic macro-CTAs are commonly employed. A prominent example is the use of a poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) macro-CTA for the photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization of MTEMA. acs.orgacs.orgnih.gov This approach successfully yields well-defined POEGMA-b-PMTEMA block copolymers. acs.org

Researchers have also explored other macro-CTAs for similar monomers to create functional nanoparticles. These include:

Poly((poly(ethylene glycol) methyl ether methacrylate)-co-(poly(ethylene glycol) methacrylate)) : This macro-CTA was used for the PISA of N-(2-(methylthio)ethyl)acrylamide (MTEAM), a structurally similar monomer, to create H₂O₂-responsive nanocarriers. acs.org

Poly(N-2-hydroxypropylmethacrylamide) (PHPMAm) : This hydrophilic macro-CTA was employed in the aqueous dispersion RAFT-PISA of MTEAM to prepare polymersomes. nih.govresearchgate.net

The selection of the macro-CTA is fundamental as its chemical nature and chain length directly influence the final nanoparticle morphology and properties. nih.govresearchgate.net

| Macro-CTA | Core-Forming Monomer | Polymerization Method | Resulting Nanostructure | Source |

| Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) | This compound (MTEMA) | PET-RAFT PISA | Polymeric nanoparticles | acs.orgacs.orgnih.gov |

| Poly((PEGMA-co-PEGMAOH)) | N-(2-(methylthio)ethyl)acrylamide (MTEAM) | RAFT-mediated PISA | Block copolymer nanoparticles | acs.org |

| Poly(N-2-hydroxypropylmethacrylamide) (PHPMAm) | N-(2-(methylthio)ethyl)acrylamide (MTEAM) | Aqueous dispersion RAFT-PISA | Spheres and Vesicles | nih.govresearchgate.net |

PISA allows for excellent control over the morphology of the resulting self-assembled nanostructures. nih.gov The polymerization of MTEMA using a POEGMA macro-CTA has been shown to yield a variety of well-defined polymeric nanoparticle morphologies. acs.orgnih.gov The typical morphological evolution observed in PISA systems proceeds from dissolved polymer chains to spheres, then to worm-like micelles, and finally to vesicles as the degree of polymerization of the core-forming block increases. nih.gov

Several key parameters can be adjusted to control the final morphology:

Hydrophilic Block Length : In the PISA of a related monomer, MTEAM, using a P(HPMAm) macro-CTA, it was demonstrated that a short hydrophilic block (P(HPMAm)₁₆) resulted in spherical nanoparticles, while a longer hydrophilic block (P(HPMAm)₄₃) yielded vesicles (polymersomes). nih.govresearchgate.net This shows the critical role of the hydrophilic-lipophilic balance of the block copolymer.

Degree of Polymerization of the Core-Forming Block : By systematically varying the length of the hydrophobic block, a spectrum of morphologies can be accessed. For other PISA systems, transitions from spheres to worms and then to vesicles have been achieved by simply increasing the degree of polymerization of the core-forming block. researchgate.net

Reaction Conditions : Factors such as the total solids content and the ionic strength of the reaction medium can also influence the final morphology. researchgate.net For cationic macro-CTAs, for instance, adding salt can screen charge repulsion and induce transitions to higher-order structures like worms and vesicles. researchgate.net

This high degree of control makes PISA a versatile platform for designing advanced nanomaterials from monomers like this compound. acs.org

| PISA System | Controlling Factor | Observed Morphologies | Source |

| P(HPMAm)-b-P(MTEAM) | Macro-CTA chain length | Spheres (short P(HPMAm)), Vesicles (long P(HPMAm)) | nih.govresearchgate.net |

| POEGMA-b-P(ST-co-VBA) | Degree of polymerization of core-forming block | Spherical micelles, worm-like micelles, rod-like micelles, vesicles | researchgate.net |

| Dextran-b-PHPMA | Copolymer architecture | Exclusively spherical micelles (diblock architecture) | mdpi.com |

| PVBTMAC-b-PDAAM | Ionic Strength (salt concentration) | Spheres, worms, vesicles | researchgate.net |

Copolymerization Studies Involving 2 Methylthio Ethyl Methacrylate

Synthesis of Statistical and Block Copolymers

The synthesis of both statistical and block copolymers containing MTEMA can be achieved through various controlled and free-radical polymerization techniques. These methods enable the precise design of macromolecular architectures.

The copolymerization of methacrylates with styrenic monomers is a well-established method for producing functional polymers with distinct properties. While specific studies detailing the direct copolymerization of 2-(Methylthio)ethyl methacrylate (B99206) with styrene (B11656) are not prevalent in the examined literature, the behavior of analogous methacrylate monomers provides significant insight. Techniques such as sequential anionic polymerization (SAP) and atom transfer radical polymerization (ATRP) are commonly employed for the synthesis of well-defined block copolymers like polystyrene-b-poly(methacrylate)s. mdpi.com It is generally assumed that methacrylates with longer, polar side chains behave similarly to those with shorter chains in these polymerization systems. mdpi.com

The synthesis can be controlled to produce block copolymers with defined structures and block lengths. mdpi.com For instance, radical polymerization methods have been used to create macrophotoinitiators by copolymerizing a methacrylate-based macromonomer with styrene. researchgate.net The resulting copolymers, such as poly(styrene-co-methacrylate), often exhibit properties derived from both constituent monomers, which can be tuned by adjusting their ratio in the polymer chain. researchgate.net

Copolymerizing 2-(Methylthio)ethyl methacrylate with other functional (meth)acrylate esters, such as Glycidyl Methacrylate (GMA), allows for the introduction of specific reactive sites into the final polymer. GMA contains a reactive epoxy group that can be further modified post-polymerization. mdpi.com This strategy is often used to create functional hydrogels and other materials. mdpi.com

For example, dual pH and temperature stimuli-responsive hydrogels have been developed by copolymerizing N-isopropylacrylamide (NIPAm) with GMA. mdpi.com The resulting pNIPAM-co-pGMA copolymer contains epoxy units from GMA that can be functionalized, for instance, with hydrophilic groups to enhance the hydrogel's properties. mdpi.com Similarly, copolymerizing the relatively hydrophobic and redox-active MTEMA with GMA would yield a P(MTEMA-co-GMA) copolymer. This material would possess not only the thioether side chains from MTEMA, susceptible to oxidation, but also the versatile epoxy groups from GMA, making it a valuable precursor for creating multifunctional materials through subsequent chemical modifications. A patent has described a polymer derived from a combination of monomers including this compound and 2-carboxyethyl acrylate, highlighting its use in complex formulations. google.com

The thioether group in this compound makes the monomer itself redox-responsive, as the sulfur atom can be oxidized to sulfoxide (B87167) or sulfone. ehu.esacs.org This intrinsic property can be combined with other redox-active monomers to create materials with multi-redox capabilities. Vinylferrocene is a well-known redox-active monomer containing an iron center that can be reversibly oxidized and reduced. researchgate.netnih.gov It is frequently used to construct stimuli-responsive materials, including hydrogels, where the transition between the hydrophobic ferrocene (B1249389) and hydrophilic ferrocenium (B1229745) state induces significant property changes. researchgate.netrsc.org

Copolymerizing MTEMA with vinylferrocene would result in a dually responsive polymer. Such a copolymer would have two distinct redox centers: the sulfur atom in the MTEMA units and the iron atom in the vinylferrocene units. This could lead to materials with complex, stepwise responses to different oxidative stimuli or potentials. For example, supramolecular hydrogels have been created using ferrocene-functionalized polymers that exhibit reversible swelling and rheological changes upon redox stimulation. rsc.org The incorporation of MTEMA into such a system could add another layer of responsiveness, potentially allowing for more nuanced control over the material's properties for applications in diagnostics or microfluidics. rsc.org

The combination of this compound with N-Isopropylacrylamide (NIPA or NIPAM) is a strategy to create multi-responsive hydrogels. google.com NIPA is the basis for the most widely studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), which exhibits a sharp lower critical solution temperature (LCST) around 32 °C in water. mdpi.comnih.gov Below this temperature, the polymer is soluble, and above it, it becomes insoluble and collapses.

Copolymerizing NIPA with other monomers is a common method to tune the LCST and other properties of the resulting hydrogel. mdpi.comrsc.org The incorporation of a relatively hydrophobic monomer like MTEMA is expected to lower the LCST of the copolymer. Furthermore, the inclusion of the redox-active MTEMA units imparts ROS (Reactive Oxygen Species)-responsiveness to the system. ehu.es A P(NIPA-co-MTEMA) hydrogel would therefore be sensitive to both temperature and redox conditions, collapsing or swelling in response to changes in its environment. ehu.esrsc.org This dual-responsiveness is highly desirable for smart materials in biomedical applications, where changes in both temperature and local redox environment (e.g., inflammation) can be used as triggers. ehu.es

Amphiphilic copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can be designed using this compound as a key component. MTEMA is a relatively hydrophobic monomer, and its polymer, PMTEMA, can form the hydrophobic block in such copolymers. nih.gov

A successful strategy for creating these materials is Polymerization-Induced Self-Assembly (PISA). nih.gov In a typical PISA synthesis, a hydrophilic macromolecular chain transfer agent (macro-CTA), such as poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), is used to initiate the polymerization of MTEMA. nih.gov This process, often conducted via photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, results in the formation of amphiphilic POEGMA-b-PMTEMA diblock copolymers. As the hydrophobic PMTEMA block grows, the copolymer becomes insoluble in the reaction medium (often an alcohol/water mixture) and self-assembles into well-defined polymeric nanoparticles. nih.gov The final morphology of these nanoparticles (e.g., spheres, worms, or vesicles) can be controlled by varying the polymerization conditions. These nano-objects are also stimuli-responsive; the thioether groups of the MTEMA core can be oxidized, leading to a hydrophobic-to-hydrophilic transition that causes the nanoparticles to disassemble. nih.gov

Determination and Analysis of Monomer Reactivity Ratios in Copolymerization

Understanding the monomer reactivity ratios is crucial for predicting and controlling the composition and microstructure of copolymers. These ratios, denoted as r₁ and r₂, describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1), the other monomer (r < 1), or either monomer without preference (r ≈ 1).

The determination of these ratios typically involves carrying out a series of copolymerization reactions with varying initial monomer feed compositions. scielo.org The reactions are stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant. scielo.org The resulting copolymer's composition is then determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.org

Several mathematical models are used to calculate the reactivity ratios from this data. The Fineman-Ross (F-R) and Kelen-Tüdös (K-T) methods are widely used linearization techniques. scielo.orgrsc.orgmdpi.com The K-T method introduces a constant to distribute data more uniformly and reduce bias. rsc.org More advanced non-linear regression and computational methods are also employed to obtain more accurate values. mdpi.com

While specific, experimentally determined reactivity ratios for this compound were not available in the surveyed literature, data from structurally analogous methacrylate systems can provide valuable insight. The table below presents reactivity ratios for various methacrylate copolymer systems, illustrating the range of behaviors observed.

This table presents reactivity ratios for analogous monomer systems to illustrate typical values and behaviors.

Influence of Comonomer Structure on Copolymer Microstructure and Macroscopic Properties

The selection of a comonomer to be paired with this compound is a critical factor that dictates the final properties of the polymer. The structural characteristics of the comonomer, such as the nature of its side groups, polarity, and steric hindrance, play a significant role in the copolymerization kinetics and the final arrangement of monomer units within the polymer chain. This, in turn, has a profound impact on the thermal, mechanical, and chemical properties of the resulting material.

While extensive research detailing the copolymerization of MTEMA with a wide array of comonomers and the systematic evaluation of the resulting properties is not broadly available in publicly accessible literature, we can infer expected behaviors based on principles of polymer chemistry and studies on analogous methacrylate monomers. For instance, copolymerization with simple alkyl methacrylates like methyl methacrylate (MMA) would likely lead to random copolymers, with the properties being an average of the two homopolymers, influenced by the monomer feed ratio.

In one instance found in patent literature, a complex copolymer was synthesized for use in mixed-mode chromatography membranes. This involved the copolymerization of MTEMA with 2-carboxyethyl acrylate, acrylamido-2-methyl-1-propanesulfonic acid, and ethylene (B1197577) glycol phenyl ether methacrylate. google.com The resulting polymer's properties were tailored for specific chromatographic applications, highlighting how the combination of comonomers with distinct functional groups (carboxylic acid, sulfonic acid, phenyl ether) can lead to materials with specialized functionalities. The specific ratios of these comonomers were crucial in achieving the desired performance. google.com

Further research has explored the synthesis of block copolymers involving MTEMA, which provides another avenue to control the macroscopic properties. For example, MTEMA has been used in polymerization-induced self-assembly (PISA) processes with a poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) macro-chain transfer agent. nih.gov This resulted in the formation of well-defined nanoparticles, and the properties of these self-assembled structures were a direct consequence of the distinct blocks contributed by the hydrophilic POEGMA and the more hydrophobic MTEMA. nih.gov

The post-polymerization modification of the methylthio group in MTEMA units further expands the range of accessible properties. The thioether can be oxidized to a sulfoxide or a sulfone. acs.orgnih.gov This transformation dramatically alters the polarity and hydrogen bonding capability of the side chain, which in turn affects properties such as solubility and cytotoxicity. acs.orgnih.gov For instance, the oxidation of poly(this compound) to poly(2-(methylsulfinyl)ethyl methacrylate) was investigated for its potential in cryopreservation, demonstrating how a change in the comonomer unit's structure post-polymerization can introduce new functionalities. acs.orgnih.gov

| Comonomer Class | Expected Influence on Microstructure | Expected Influence on Macroscopic Properties |

| Simple Alkyl Methacrylates (e.g., Methyl Methacrylate) | Likely formation of random copolymers. Reactivity ratios would be close to 1. | Gradual change in Tg and mechanical properties based on comonomer content. |

| Hydrophilic Methacrylates (e.g., Hydroxyethyl Methacrylate) | Potential for some degree of blockiness depending on polymerization conditions and solvent. | Increased hydrophilicity, potential for hydrogel formation, altered thermal properties. |

| Styrenics (e.g., Styrene) | Tendency towards alternating or blocky structures due to different reactivity of methacrylate and styrenic monomers. | Significant changes in refractive index, thermal stability, and mechanical toughness. |

| Functional Acrylates/Methacrylates (e.g., Acrylic Acid, Glycidyl Methacrylate) | Introduction of specific functionalities along the polymer chain. | pH-responsive behavior, ability for post-polymerization crosslinking or modification, tailored surface properties. |

This table is a generalized representation based on established principles of polymer chemistry, as specific experimental data for the copolymerization of this compound with these comonomer classes were not available in the reviewed literature.

Post Polymerization Chemical Modifications of Poly 2 Methylthio Ethyl Methacrylate and Its Copolymers

Oxidation of Pendant Thioether Moieties to Sulfoxides and Sulfones

The thioether side chains of poly(2-(methylthio)ethyl methacrylate) are readily susceptible to oxidation, converting them into more polar sulfoxide (B87167) and sulfone groups. This transformation from a hydrophobic thioether to a hydrophilic sulfoxide or sulfone provides a significant change in the polymer's properties, forming the basis for creating stimuli-responsive materials. The oxidation process can be controlled to yield either the sulfoxide or the sulfone as the primary product, allowing for precise tuning of the final polymer's functionality.

Development of Selective Oxidation Methodologies and Control of Oxidation State

The selective oxidation of the pendant thioether groups in PMTEMA to either sulfoxides or sulfones is a critical aspect of functionalizing these polymers. The degree of oxidation can be precisely controlled by the choice of oxidizing agent and the reaction stoichiometry.

Hydrogen peroxide (H₂O₂) is a commonly used oxidant for this transformation. The selective conversion to poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM), the polysulfoxide, can be achieved by using a small excess, typically around 1.1 molar equivalents, of H₂O₂. acs.org Careful control of the amount of oxidant is essential to prevent further oxidation to the corresponding polysulfone. acs.orgresearchgate.net Deliberate overoxidation to the sulfone can be accomplished by using an excess of H₂O₂. acs.orgresearchgate.net

The ability to control the oxidation state is crucial, as the presence of a mixed or unintended oxidation state can affect the polymer's performance and lead to variability in experimental outcomes. acs.org Ensuring the formation of a single species, be it the sulfoxide or the sulfone, is key to evaluating the specific impact of that functional group on the polymer's behavior. acs.orgresearchgate.net The success of the oxidation and the resulting oxidation state are typically confirmed using analytical techniques such as ¹H NMR and infrared (IR) spectroscopy. acs.org For instance, in ¹H NMR spectroscopy, the oxidation to a homogeneous sulfoxide is indicated by a single methyl peak at approximately 2.7 ppm. acs.orgresearchgate.net

| Oxidizing Agent | Target Product | Stoichiometry | Key Considerations |

| Hydrogen Peroxide (H₂O₂) | Polysulfoxide | ~1.1 molar equivalents | Precise control needed to avoid overoxidation. |

| Hydrogen Peroxide (H₂O₂) | Polysulfone | Excess H₂O₂ | Used for deliberate conversion to the sulfone state. |

Impact of Oxidation on Polymer Functionality and Performance

The oxidation of the thioether moiety in PMTEMA to sulfoxide and sulfone has a profound impact on the polymer's properties, influencing its solubility, stimuli-responsiveness, and biological interactions.

Hydrophilicity and Solubility: The primary consequence of oxidizing the thioether is a significant increase in polarity and, consequently, hydrophilicity. Thioethers are relatively hydrophobic, while the corresponding sulfoxides and sulfones are much more polar. This change can alter the polymer's solubility in aqueous solutions. For copolymers, this oxidation can lead to a dissolution of polymer aggregates as the material becomes more hydrophilic. This principle is exploited in the design of oxidation-responsive materials, where a change in the oxidation state triggers a macroscopic change, such as the disassembly of nanoparticles. researchgate.net

Stimuli-Responsiveness: The conversion from a hydrophobic to a hydrophilic state is a key mechanism for creating stimuli-responsive systems. For example, nanoparticles formed from PMTEMA-containing block copolymers can be designed to disassemble in the presence of an oxidizing agent like H₂O₂. This is because the oxidation of the core-forming hydrophobic PMTEMA block to a hydrophilic polysulfoxide or polysulfone block leads to the destabilization and dissociation of the nanoparticle structure. This responsiveness has potential applications in drug delivery systems, where the payload could be released in an environment with high levels of reactive oxygen species (ROS), a characteristic of some disease states.

Biological Performance and Cytotoxicity: The oxidation state of the sulfur atom has been shown to have a significant effect on the polymer's interaction with biological systems. In studies evaluating the cryopreservation potential of these polymers, it was discovered that the oxidation state is a critical factor for cytotoxicity. While the polysulfoxide (PMSEM) was tolerated by cells in short-term incubations relevant to cryopreservation, the polysulfone was found to be significantly more cytotoxic. acs.orgresearchgate.netnih.gov This highlights the necessity of precise oxidation control when designing these materials for biomedical applications. acs.orgresearchgate.netnih.gov Interestingly, despite the structural similarity of the sulfoxide group to dimethyl sulfoxide (DMSO), a common cryoprotectant, the installation of the sulfoxide group onto the methacrylate (B99206) backbone did not necessarily confer enhanced cryoprotective properties. nih.gov

| Property | Thioether (PMTEMA) | Sulfoxide (PMSEM) | Sulfone |

| Polarity | Low | High | High |

| Hydrophilicity | Hydrophobic | Hydrophilic | Hydrophilic |

| Solubility in Water | Insoluble | Soluble | Soluble |

| Cytotoxicity | Lower | Moderate (short-term) | Significantly Higher |

| Responsiveness | Core-forming in nanoparticles | Can lead to nanoparticle disassembly | Can lead to nanoparticle disassembly |

Introduction of Other Functional Groups (e.g., Hydroperoxide)

Information regarding the post-polymerization modification of poly(this compound) to introduce other specific functional groups, such as hydroperoxides, is not available in the provided search results. The primary modification route discussed in the scientific literature for this polymer is the oxidation of the thioether to sulfoxide and sulfone.

Advanced Characterization Techniques for 2 Methylthio Ethyl Methacrylate Based Polymers

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the chemical structure and functional groups present in MEMA-based polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of poly(2-(methylthio)ethyl methacrylate) (PMEMA) and its copolymers. It allows for the unambiguous confirmation of the polymer structure, determination of monomer conversion, and analysis of copolymer composition.

During the polymerization of MEMA, the disappearance of the vinyl proton signals in the ¹H-NMR spectrum and the vinyl carbon signals in the ¹³C-NMR spectrum confirms the conversion of the monomer into the polymer. For the PMEMA homopolymer, the resulting spectra show broad resonances corresponding to the polymer backbone and the side-chain protons and carbons.

In ¹H-NMR analysis of PMEMA, the characteristic signals for the vinyl protons of the monomer (typically found between 5.5 and 6.1 ppm) are absent. Instead, new broad peaks corresponding to the polymethacrylate (B1205211) backbone appear at higher fields (around 0.8-2.0 ppm). The signals corresponding to the side chain, such as the methyl group attached to the sulfur atom (S-CH₃) and the adjacent methylene (B1212753) groups (-O-CH₂-CH₂-S-), remain present but may experience slight shifts and broadening compared to the monomer. For instance, ¹H-NMR has been effectively used to confirm the successful oxidation of the thioether side chain in PMEMA to a sulfoxide (B87167), demonstrating its utility in verifying post-polymerization modifications. acs.org

¹³C-NMR provides complementary information, offering detailed insight into the carbon skeleton. Upon polymerization, the signals for the sp²-hybridized carbons of the monomer's double bond (typically at ~125 ppm and ~136 ppm) disappear. The carbonyl carbon signal is retained, often shifting slightly, and the various sp³-hybridized carbons of the backbone and side chain can be identified. The chemical environment's sensitivity in ¹³C-NMR also allows for the study of the polymer's tacticity (the stereochemical arrangement of chiral centers along the polymer chain), which can influence the material's physical properties.

For copolymers containing MEMA, NMR is crucial for determining the compositional analysis. By integrating the unique resonance signals of the different monomer units, the molar ratio of each component in the final copolymer can be accurately calculated.

Table 1: NMR Spectral Data for 2-(Methylthio)ethyl Methacrylate (B99206) Monomer

| ¹H-NMR Data | ¹³C-NMR Data | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 6.11 | C=CH₂ (vinyl H, 1H) | 167.1 | C=O (carbonyl) |

| 5.56 | C=CH₂ (vinyl H, 1H) | 136.1 | C=CH₂ (quaternary) |

| 4.25 | -O-CH₂- | 125.8 | C=CH₂ |

| 2.78 | -CH₂-S- | 63.6 | -O-CH₂- |

| 2.12 | -S-CH₃ | 31.9 | -CH₂-S- |

| 1.95 | -C(CH₃)=CH₂ | 18.3 | -C(CH₃)=CH₂ |

| 15.4 | -S-CH₃ |

Note: Spectral data is based on typical values and may vary depending on the solvent and experimental conditions. Data sourced from PubChem CID 3532725. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in both the MEMA monomer and its corresponding polymers. The process of polymerization can be readily monitored by observing changes in the IR spectrum.

The spectrum of the MEMA monomer is characterized by several key absorption bands. nih.gov A distinct peak corresponding to the stretching vibration of the carbon-carbon double bond (C=C) of the methacrylate group is typically observed around 1636 cm⁻¹. The successful polymerization to PMEMA is confirmed by the disappearance of this peak.

Both the monomer and the polymer exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, which is consistently found at approximately 1720-1730 cm⁻¹. Other significant peaks include those for C-O-C stretching vibrations, usually seen in the 1150-1250 cm⁻¹ region, and C-H stretching vibrations from the methyl and methylene groups below 3000 cm⁻¹. The presence of the thioether group can be identified by a weak C-S stretching band, typically in the 600-800 cm⁻¹ range. IR analysis has proven useful in confirming the oxidation of the thioether group in PMEMA, a modification that alters the polymer's properties. acs.org

Table 2: Key Infrared (IR) Absorption Bands for MEMA and PMEMA

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Presence in Monomer/Polymer |

|---|---|---|---|

| ~2950 | C-H Stretch (sp³) | Alkyl (CH₂, CH₃) | Monomer & Polymer |

| ~1725 | C=O Stretch | Ester Carbonyl | Monomer & Polymer |

| ~1636 | C=C Stretch | Methacrylate | Monomer Only |

| ~1450 | C-H Bend | Alkyl (CH₂, CH₃) | Monomer & Polymer |

| ~1160 | C-O-C Stretch | Ester | Monomer & Polymer |

| ~700 | C-S Stretch | Thioether | Monomer & Polymer |

Note: Wavenumbers are approximate. Data for monomer based on PubChem CID 3532725 nih.gov and general polymethacrylate spectra.

Chromatographic Analysis

Chromatographic techniques are essential for separating polymer chains based on their size, allowing for the determination of molecular weight and its distribution.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight characteristics of PMEMA. acs.org This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can penetrate the pores of the column's stationary phase.

The analysis provides several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mₒ to Mₙ (Đ = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

For PMEMA synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, GPC/SEC is used to confirm that the polymerization is well-controlled. acs.orgnih.gov This is evidenced by narrow and symmetrical elution peaks, low PDI values (typically below 1.3), and a linear increase in Mₙ with monomer conversion. Research has demonstrated that well-defined PMEMA polymers with good control over molecular weight and a narrow molecular weight distribution can be successfully synthesized. nih.govresearchgate.net

Table 3: Typical GPC/SEC Data for a Controlled Polymerization of MEMA

| Parameter | Description | Typical Value for Controlled PMEMA |

|---|---|---|

| Mₙ (g/mol) | Number-average molecular weight | Variable (e.g., 5,000 - 50,000) |

| Mₒ (g/mol) | Weight-average molecular weight | Variable (e.g., 5,500 - 57,500) |

| Đ (PDI) | Dispersity (Mₒ/Mₙ) | ≤ 1.3 |

Morphological and Microstructural Characterization

When MEMA is incorporated into block copolymers, these materials can self-assemble into complex nanostructures in solution. Characterizing the size and distribution of these structures is vital for their application.

Dynamic Light Scattering (DLS) for Particle Size and Distribution in Self-Assembled Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of nanoparticles or polymer aggregates in solution. The method works by analyzing the intensity fluctuations of laser light scattered by the particles, which are undergoing Brownian motion. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity.

For MEMA-based block copolymers that self-assemble into micelles or other nanoparticles in a selective solvent, DLS is used to determine:

Hydrodynamic Diameter (Dₕ): The effective diameter of the solvated particle in solution.

Polydispersity Index (PDI): A measure of the width of the particle size distribution, distinct from the molecular weight PDI obtained by GPC. A lower DLS PDI value (e.g., < 0.2) indicates a more uniform population of nanoparticles.

Studies have shown that MEMA can be used in polymerization-induced self-assembly (PISA) to create well-defined polymeric nanoparticles. nih.govresearchgate.net For example, a hydrophilic block can be chain-extended with MEMA in a solvent that is good for the first block but a non-solvent for the growing PMEMA block. This causes the block copolymer to self-assemble into nanoparticles in situ. DLS is the primary technique used to measure the average size and uniformity of these resulting nanoparticles.

Electrochemical Characterization of Polymer-Modified Surfaces

The electrochemical behavior of surfaces modified with polymers of this compound (PMTEMA) is an area of interest due to the presence of redox-active thioether groups in the polymer structure. These groups can undergo oxidation to form sulfoxides and sulfones, a property that can be harnessed in various applications, including the development of stimuli-responsive materials. nih.govacs.orgacs.org Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful tools for probing the electrochemical properties of polymer-modified surfaces.

While the literature contains extensive examples of CV and EIS being used to characterize a wide range of polymer films, specific studies focusing on surfaces modified solely with PMTEMA are not widely documented in the searched scientific reports. ntu.edu.twresearchgate.netresearchgate.netnih.govnasa.govtaylorfrancis.comutexas.eduutexas.eduresearchgate.netresearchgate.net However, the fundamental chemistry of the thioether group suggests that PMTEMA-modified electrodes would exhibit distinct electrochemical signatures.

Cyclic Voltammetry (CV) would be expected to reveal the oxidation potentials of the thioether groups. A typical CV experiment on a PMTEMA-coated electrode would involve scanning the potential and observing the resulting current. The appearance of anodic peaks would indicate the oxidation of the methylthio groups. The potential at which these peaks appear and their shape would provide information about the oxidation process, including its reversibility and kinetics. For instance, studies on other redox-active polymers have shown how CV can elucidate the electron transfer mechanisms at the electrode-polymer interface. utexas.edu

Electrochemical Impedance Spectroscopy (EIS) could provide insights into the properties of the polymer film, such as its resistance, capacitance, and the kinetics of charge transfer at the electrode surface. nih.govnasa.gov By applying a small amplitude AC potential at different frequencies, an impedance spectrum is generated. Analysis of this spectrum, often using equivalent circuit models, can quantify the barrier properties of the polymer coating and monitor changes that occur upon oxidation or interaction with the surrounding environment. researchgate.net

Although direct experimental data for PMTEMA is scarce in the reviewed literature, the well-established principles of electrochemical analysis of redox-active polymers provide a clear framework for how such characterization would be approached. utexas.eduresearchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for Cryopreservation Applications)

Thermal analysis techniques are crucial for understanding the physical properties of polymers, particularly for applications such as cryopreservation where temperature-dependent behavior is critical. Differential Scanning Calorimetry (DSC) is a key technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

In the context of cryopreservation, DSC is employed to study the freezing and melting behavior of water in the presence of cryoprotective agents. Polymers based on this compound have been investigated for their potential as macromolecular cryoprotectants, often after oxidation of the thioether to a more hydrophilic sulfoxide. nih.govacs.org

A study by Ishibe et al. investigated the cryoprotective behavior of poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM), which is synthesized by the oxidation of PMTEMA. nih.govacs.org The aim was to see if the sulfoxide side chains could mimic the cryoprotective effects of dimethyl sulfoxide (DMSO). DSC was used to determine the amount of ice formed in aqueous solutions of these polymers upon freezing. nih.gov The experiments involved freezing the polymer solutions to -40 °C and then heating them, while monitoring the heat flow. acs.org

The results from the DSC analysis showed that the presence of the sulfoxide side chains on the methacrylate backbone did not significantly modulate the amount of frozen water compared to a control. nih.govacs.org This finding is significant as it suggests that simply incorporating a "DMSO-like" functional group into a polymer does not automatically confer the same cryoprotective properties as DMSO itself, which is known to reduce the amount of ice formed. nih.gov

The table below summarizes the key findings from the DSC analysis in the aforementioned study.

Table 1: Ice Formation in Aqueous Solutions of PMSEM as Determined by Differential Scanning Calorimetry

| Polymer Sample | Concentration (mg/mL) | Ice Formed (g ice / g total water) |

|---|---|---|

| PMSEM | 25 | 0.90 ± 0.01 |

| PMSEM | 50 | 0.89 ± 0.01 |

| PBS (Control) | - | 0.91 ± 0.01 |

Data adapted from Ishibe et al. nih.gov

This data clearly indicates that, within the tested concentration range, the amount of ice formed in the presence of PMSEM is very similar to that of the phosphate-buffered saline (PBS) control. This highlights the importance of detailed thermal analysis in evaluating the true potential of new polymers for cryopreservation applications.

Functional Properties and Stimuli Responsiveness of 2 Methylthio Ethyl Methacrylate Based Polymers

Oxidation-Responsive Behavior of Thioether Moieties

The thioether side chains of MTEMA polymers are susceptible to oxidation, a reaction that can be triggered by various oxidizing agents, including reactive oxygen species (ROS). This transformation from a hydrophobic thioether to a hydrophilic sulfoxide (B87167) or sulfone is the basis for the oxidation-responsive nature of these materials. rsc.orgrsc.orgnih.gov

Self-assembled nano-assemblies, such as micelles and nanoparticles, formed from MTEMA-based block copolymers can be disrupted by oxidation. nih.govresearchgate.netacs.orgfigshare.com The mechanism of this disruption is based on a change in the hydrophilic-lipophilic balance of the polymer chains. nih.govresearchgate.netacs.orgfigshare.com

Initial State: In their non-oxidized state, amphiphilic block copolymers containing a hydrophobic PMTEMA block and a hydrophilic block self-assemble in aqueous environments. They form core-shell structures where the hydrophobic PMTEMA segments are shielded from the water.

Oxidation: Upon exposure to an oxidative environment, the thioether groups in the PMTEMA core are oxidized to sulfoxides and sulfones.

Increased Hydrophilicity: This oxidation increases the polarity and hydrophilicity of the core-forming block.

Disassembly: The change in the hydrophilic-lipophilic balance destabilizes the self-assembled structure, leading to the disruption of the nano-assembly. nih.govresearchgate.netacs.orgfigshare.com

This oxidation-induced disassembly is a key feature for applications in drug delivery, where the release of a therapeutic agent can be triggered by the oxidative stress found in specific disease environments. rsc.org

Light-Responsive Behavior and Photoinduced Disassembly

In addition to oxidation, MTEMA-based polymers can also be designed to be light-responsive. nih.govresearchgate.net This is typically achieved by incorporating a photosensitizer into the polymer nano-assembly. nih.govresearchgate.net

Photosensitizer Encapsulation: A photosensitizer, such as a porphyrin derivative, is encapsulated within the core of the self-assembled nanoparticles. nih.govresearchgate.net

Light-Induced Singlet Oxygen Production: Upon irradiation with light of a specific wavelength, the photosensitizer absorbs the light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen. nih.govresearchgate.net

Oxidation and Disassembly: The singlet oxygen then rapidly oxidizes the thioether groups of the MTEMA polymer to sulfoxides, leading to the disassembly of the nanoparticles in a manner similar to direct oxidation. nih.govresearchgate.netacs.org

This photoinduced disassembly offers a non-invasive method to trigger the release of encapsulated substances with high spatial and temporal control. nih.govresearchgate.net

Amphiphilic Nature and Controlled Self-Assembly Capabilities

The amphiphilic nature of block copolymers containing MTEMA is fundamental to their ability to self-assemble into a variety of morphologies. figshare.comcmu.eduresearchgate.net By carefully designing the block copolymer architecture, it is possible to control the self-assembly process and the resulting nanostructures. nih.gov

Block Copolymer Synthesis: Amphiphilic block copolymers are synthesized with a hydrophobic PMTEMA block and a hydrophilic block, such as poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA). nih.govresearchgate.netfigshare.com

Self-Assembly in Selective Solvents: In a selective solvent that is good for one block but poor for the other, these copolymers self-assemble to minimize the unfavorable interactions. In aqueous solutions, this results in the formation of micelles with a hydrophobic PMTEMA core and a hydrophilic corona. cmu.edunih.govnih.gov

Morphological Control: The morphology of the resulting nano-assemblies (e.g., spherical micelles, worm-like micelles, vesicles) can be controlled by varying the relative block lengths, the polymer concentration, and the solvent composition. nih.govresearchgate.netfigshare.com

The table below summarizes the self-assembly behavior of some MTEMA-based copolymers:

| Copolymer System | Self-Assembly Method | Resulting Morphology | Reference |

| POEGMA-b-PMTEMA | Polymerization-Induced Self-Assembly (PISA) | Spheres, worms, vesicles | nih.gov |

| PDMAEMA-b-PCL | Solvent switching | Micelles | nih.gov |

| PMMA-b-PDMAEMA | Solvent switching | Micelles | cmu.edu |

This table is based on data from the referenced research articles and is intended to be illustrative.

Enhanced Thermal Resistance and Stability through Sulfur Incorporation

The presence of sulfur atoms in the polymer structure can enhance the thermal stability of the material. mdpi.com Sulfur-containing polymers often exhibit higher thermal resistance compared to their non-sulfur-containing counterparts. rsc.orgrsc.orgresearchgate.net This is attributed to the strong covalent bonds involving sulfur and the potential for cross-linking reactions at elevated temperatures. rsc.orgmdpi.com

Research on sulfur-rich polymers has shown that they can be stable up to temperatures of around 220°C. mdpi.com The thermal properties can also be influenced by post-thermal treatments, which can lead to an increase in the glass transition temperature (Tg) and storage modulus. rsc.org

Role of Polarized Sulfoxide Bonds in Polymer Functionality

The oxidation of the thioether group in MTEMA polymers results in the formation of a polarized sulfoxide bond (S+-O-). acs.orgacs.orgnih.gov This polarized bond significantly alters the properties and functionality of the polymer. acs.orgacs.orgnih.gov

Increased Hydrophilicity: The sulfoxide group is significantly more hydrophilic than the original thioether group, which is a primary driver for the oxidation-responsive behavior. rsc.org

Hydrogen Bonding: The polarized sulfoxide can act as a hydrogen bond acceptor, influencing the polymer's interaction with water and other protic solvents. rsc.org

The introduction of the polarized sulfoxide bond is a key molecular feature that underpins the diverse functionalities of oxidized MTEMA-based polymers.

Applications of 2 Methylthio Ethyl Methacrylate Based Polymers in Advanced Research Areas

Biomedical and Biotechnological Research

The versatility of MTEMA-based polymers has led to their exploration in several areas of biomedical and biotechnological research. Their ability to respond to external stimuli, such as changes in redox potential or light, makes them particularly interesting for creating "smart" materials that can perform specific functions in a controlled manner.

Advanced Drug Delivery Systems and Responsive Nanocarriers

Polymers based on 2-(methylthio)ethyl methacrylate (B99206) are being investigated for their potential in creating advanced drug delivery systems. acs.orgnih.gov These systems often take the form of responsive nanocarriers, which are nanoparticles designed to encapsulate and transport therapeutic agents to specific sites in the body. acs.orgnih.govnih.gov The stimuli-responsive nature of these polymers allows for the controlled release of the encapsulated drug in response to specific triggers, such as the redox environment found in cancer cells. nih.gov

One approach involves the use of photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization of MTEMA to create well-defined polymeric nanoparticles. acs.orgnih.gov These nanoparticles can be designed to disassemble and release their cargo when exposed to specific wavelengths of light. acs.orgnih.gov

The encapsulation of therapeutic agents within MTEMA-based nanocarriers is often achieved through processes like polymerization-induced self-assembly (PISA). acs.orgnih.gov This technique allows for the formation of nanoparticles with various morphologies that can effectively entrap drug molecules. acs.orgnih.gov

The controlled release of these agents is primarily based on the oxidation of the thioether group in the polymer backbone. acs.orgnih.gov For instance, nanoparticles can be designed to disassemble upon exposure to visible light, which generates singlet oxygen and leads to the rapid oxidation of the thioether groups, triggering the release of the encapsulated drug. acs.orgnih.gov Another mechanism for controlled release involves the higher glutathione (B108866) (GSH) levels present in cancer cells compared to normal cells. nih.gov This difference in redox environment can be exploited to trigger the cleavage of disulfide bonds within the nanocarrier structure, leading to a targeted release of the therapeutic agent. nih.gov Thiol-bearing microgels have also demonstrated the ability to control the release of drugs like doxorubicin (B1662922) in a time-dependent manner. rsc.org

Cryopreservation Research and Development of Novel Cryoprotectants

Researchers are exploring the use of polymers derived from 2-(methylthio)ethyl methacrylate as potential cryoprotectants. acs.orgnih.gov The goal is to develop alternatives to dimethyl sulfoxide (B87167) (DMSO), the current standard cryoprotectant, which can have toxic side effects. nih.govnih.gov The "DMSO-like" sulfoxide side-chain in oxidized MTEMA polymers is of particular interest for its potential cryoprotective properties. acs.orgacs.org

A critical aspect of developing new cryoprotectants is assessing their impact on cell viability and their potential cytotoxicity. acs.orgacs.org In vitro studies on human apical papilla cells have shown that DMSO can be cytotoxic at concentrations of 5% and higher. nih.gov Similarly, long-term (24-hour) exposure to some polysulfoxide polymers derived from MTEMA was not well-tolerated by cells. acs.org However, shorter incubation times (30 minutes), which are more relevant to cryopreservation protocols, were found to be tolerated. acs.org

It has also been observed that over-oxidation of the thioether to a sulfone significantly increases cytotoxicity, highlighting the need for precise control during the synthesis of these polymers. acs.orgacs.org In suspension cell cryopreservation studies, some polysulfoxides did not lead to an increase in cell recovery 24 hours after thawing. acs.org However, other research has shown that poly(ampholyte)s can significantly enhance post-thaw cell recovery, suggesting a complex relationship between polymer structure and cryoprotective efficacy. nih.gov

Table 1: Cell Viability with Different Cryoprotectants

| Cryoprotectant | Cell Type | Post-Thaw Viability/Recovery | Reference |

|---|---|---|---|

| Poly(ampholyte) + 2.5% DMSO | 2D Cell Monolayer | Up to 88% recovery | nih.gov |

| 10% DMSO (Conventional) | 2D Cell Monolayer | 24% recovery | nih.gov |

| Polysulfoxides | Suspension Cells | No significant increase in recovery | acs.org |

| 10% DMSO | Mesenchymal Stem Cells | 80% to 100% viability | nih.gov |

| 20% DMSO | Tendon Tissue | Preserved cell viability | plos.org |

Biocompatible Materials for Medical Devices and Implants

The biocompatibility of materials is a crucial factor for their use in medical devices and implants that come into contact with the body. researchgate.nettrinseo.com Materials used in such applications must not elicit adverse reactions from the surrounding tissues. researchgate.net Methacrylate-based polymers are among the materials being evaluated for their suitability in medical applications. trinseo.com

While specific studies focusing solely on the biocompatibility of this compound-based polymers for medical devices and implants are emerging, the broader class of methacrylate polymers has been investigated. For instance, materials like Loctite® MED 413, a high modulus resin, have passed ISO 10993 standards for cytotoxicity, irritation, and skin sensitization, making them suitable for high-performance medical devices. stratasys.com The development of biocompatible molecularly imprinted polymers using monomers like 2-(dimethylamino)ethyl methacrylate for drug delivery applications also highlights the potential of this class of materials. researchgate.net The surface modification of biomedical devices is a growing trend to enhance their biocompatibility and other properties. researchgate.net

Smart Materials and Functional Coatings

Polymers based on this compound (MTEMA) are gaining significant attention in the development of advanced smart materials and functional coatings. The unique presence of a sulfur-containing pendant group allows for the creation of polymers with tunable properties and responsiveness to external stimuli.

High-Performance Coatings, Adhesives, and Sealants

Methacrylate-based resins are foundational components in the formulation of high-performance coatings, adhesives, and sealants due to their inherent durability, excellent adhesion properties, and resistance to environmental factors like UV light. evonik.com Specialty methacrylates are frequently used in reactive two-component adhesive systems, including structural and anaerobic adhesives. evonik.comfgci.com The incorporation of monomers such as this compound into polymer formulations allows for the precise calibration of material properties. evonik.com By introducing the thioether group, formulators can modify characteristics such as surface energy, refractive index, and adhesion to specific substrates. This enables the design of advanced coatings and adhesives with tailored functionalities, potentially including improved chemical resistance or the ability to respond to specific environmental triggers, moving beyond the capabilities of standard methacrylate polymers.

Integration into Electronic Devices and Surface Modification

The surface modification of polymers is a critical process in the fabrication of microanalytical and electronic devices. nih.gov For instance, the chemical modification of poly(methyl methacrylate) (PMMA) surfaces is a known strategy to introduce new functionalities for specific applications. nih.gov this compound can be employed as a comonomer or grafting agent to introduce sulfur-containing functional groups onto various polymer surfaces.

The presence of the methylthio group can be leveraged to:

Alter Surface Properties: Modify the hydrophobicity, wettability, and refractive index of a surface.

Create Binding Sites: The sulfur atom can act as a specific binding site for the immobilization of nanoparticles, biomolecules, or other functional moieties.

Enable Patterning: The oxidation-sensitivity of the thioether group allows for chemical patterning on a surface, where specific areas can be selectively altered by an oxidizing agent.

These modifications are valuable in the development of sensors, microfluidic chips, and other components where precise control over surface chemistry is essential for device performance.

Development of Other Stimuli-Responsive Polymer Systems

The thioether side group of this compound is central to its use in stimuli-responsive polymer systems. This group can be oxidized to the more polar sulfoxide and sulfone forms. This chemical transformation provides a powerful mechanism for creating materials that respond to oxidative environments. nih.govacs.org

Research has demonstrated that the polymerization of MTEMA can be achieved through methods like photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. nih.govacs.orgresearchgate.net A notable finding is that the polymerization kinetics are not significantly affected by the presence of air, a quality attributed to the singlet oxygen quenching ability of the MTEMA monomer itself. nih.govresearchgate.net

This chemistry has been harnessed to create sophisticated systems, such as polymeric nanoparticles formed through polymerization-induced self-assembly (PISA). nih.govresearchgate.net These nanoparticles can be designed to be stable but to rapidly disassemble upon exposure to a stimulus like visible light when a photocatalyst is present. nih.govresearchgate.net The light generates singlet oxygen, which rapidly oxidizes the thioether groups in the polymer backbone, leading to a change in polarity and the breakdown of the nanoparticle structure. nih.govresearchgate.net This mechanism is highly attractive for applications requiring on-demand disassembly and release of encapsulated contents.

| Polymerization Technique | Monomer | Stimulus | Observed Response | Key Finding/Application | Source |

|---|---|---|---|---|---|

| PET-RAFT Polymerization | This compound (MTEMA) | Visible Red Light (λmax = 635 nm) with ZnTPP photocatalyst | Rapid disassembly of polymeric nanoparticles | The thioether group's oxidation by singlet oxygen causes the nanoparticles to break down, demonstrating a light-responsive system. | nih.govresearchgate.net |

| Thermally Initiated RAFT Polymerization & Post-Polymerization Oxidation | This compound (MTEMA) | Chemical Oxidation | Conversion of poly(this compound) to poly(2-(methylsulfinyl)ethyl methacrylate) | Demonstrates controlled oxidation of the thioether to a sulfoxide, a key mechanism for creating oxidation-responsive materials. | acs.org |

Environmental and Industrial Applications

The unique chemical properties of the sulfur atom in this compound also make its polymers suitable for specific environmental and industrial processes, particularly in the realm of selective separation technologies.

Metal Ion Extraction and Adsorption Technologies (e.g., Gold(III) Ions)

The recovery of precious metals like gold from industrial effluents and low-grade ores is of significant economic and environmental importance. Adsorption using chelating polymer ligands is recognized as a highly efficient technique for this purpose. mdpi.com The sulfur atom in the MTEMA monomer's side chain acts as a soft Lewis base, giving it a strong and selective affinity for soft Lewis acids, a category that includes gold(III) ions (AuCl₄⁻). mdpi.com

Copolymers incorporating this compound have been developed as effective sorbents for gold. For example, hydrogels made from copolymers of N-isopropylacrylamide and MTEMA have been shown to extract gold(III) ions. researchgate.net The mechanism typically involves the chelation or ion exchange between the sulfur groups on the polymer and the gold complexes in solution. mdpi.com

Studies on similar sulfur-containing methacrylate copolymers have demonstrated high sorption efficiency for gold(III) from acidic solutions. researchgate.net The process is often reversible, allowing the adsorbed gold to be recovered by washing the polymer with an appropriate eluent, such as a solution of thiourea (B124793) in hydrochloric acid, which regenerates the sorbent for reuse. researchgate.net This selectivity and reusability make MTEMA-based polymers promising candidates for advanced hydrometallurgical processes. researchgate.net